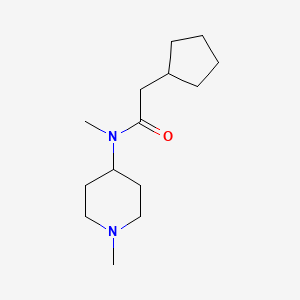
2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide, also known as CX-717, is a novel compound that has attracted the attention of researchers due to its potential as a cognitive enhancer. This compound belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors in the brain.
Mechanism of Action
2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide acts as a positive allosteric modulator of AMPA receptors in the brain. This results in an increase in the activity of these receptors, which are involved in synaptic plasticity and memory formation. 2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide also enhances the release of acetylcholine and glutamate, two neurotransmitters that are important for cognitive function.
Biochemical and Physiological Effects:
2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide has been shown to improve memory and attention in animal models and human clinical trials. It also enhances synaptic plasticity and long-term potentiation, which are important for learning and memory. 2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide has been found to increase the release of acetylcholine and glutamate, two neurotransmitters that are important for cognitive function. However, the exact biochemical and physiological effects of 2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide are still not fully understood.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide is its ability to enhance cognitive function without causing significant side effects. This makes it an attractive compound for further research and development. However, one of the limitations of 2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide is its relatively short half-life, which may limit its effectiveness as a cognitive enhancer.
Future Directions
There are several future directions for research on 2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide. One area of interest is the development of more potent and selective ampakines that can enhance cognitive function without causing significant side effects. Another area of interest is the investigation of the potential therapeutic applications of 2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide in the treatment of various neurological and psychiatric disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide and its mechanism of action.
Synthesis Methods
The synthesis of 2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide involves the reaction of 2-cyclopentylacetic acid with N-methyl-1-methylpiperidin-4-amine in the presence of thionyl chloride. The resulting product is then treated with acetyl chloride to obtain 2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide. The purity of the compound can be increased by recrystallization from ethanol.
Scientific Research Applications
2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide has been extensively studied for its potential as a cognitive enhancer. It has been shown to improve memory, attention, and learning in animal models and human clinical trials. 2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide has also been investigated for its potential in the treatment of various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and depression.
properties
IUPAC Name |
2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-15-9-7-13(8-10-15)16(2)14(17)11-12-5-3-4-6-12/h12-13H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCUAZHXKAKFBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=O)CC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

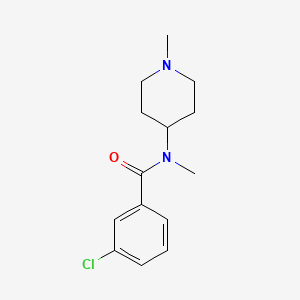
![(2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone](/img/structure/B7512963.png)

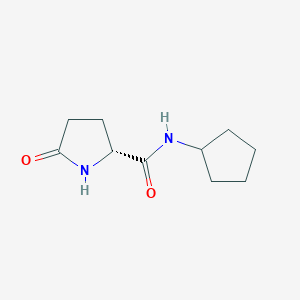

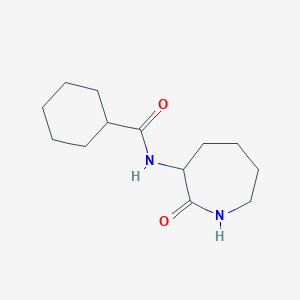



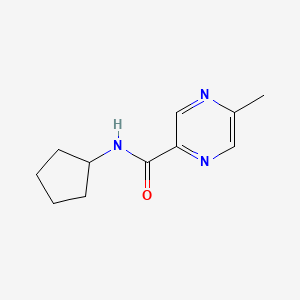


![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7513039.png)
![3-Methyl-5-[1-(quinolin-8-ylmethyl)pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B7513050.png)